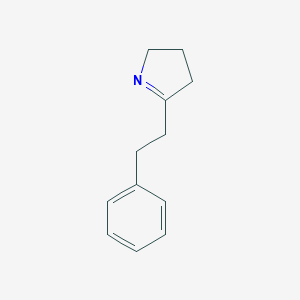

2-Phenethyl-1-pyrroline

Descripción general

Descripción

2-Phenethyl-1-pyrroline is an organic compound with the molecular formula C12H15N. It is a heterocyclic compound containing a pyrroline ring with a phenethyl group attached to the nitrogen atom. This compound is known for its distinctive aroma, often described as reminiscent of popcorn or jasmine rice. It is found naturally in some foods and is also synthesized for various applications in research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 2-Phenethyl-1-pyrroline involves the reaction of N-vinylpyrrolidin-2-one with ethyl benzoate in the presence of sodium hydride in dry toluene. The reaction mixture is heated at reflux for 10 hours, followed by the addition of hydrochloric acid and tetrahydrofuran. The mixture is then heated at reflux for an additional 4 hours, cooled, and made basic with sodium hydroxide. The product is extracted with methylene chloride and purified by distillation .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions: 2-Phenethyl-1-pyrroline undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form 2-phenethylpyrrolidine under appropriate conditions.

Substitution: It can participate in substitution reactions where the phenethyl group or the pyrroline ring is modified.

Common Reagents and Conditions:

Oxidation: Palladium-supported catalysts, oxygen or hydrogen peroxide as oxidants.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products Formed:

Oxidation: 2-Phenylpyrrole

Reduction: 2-Phenethylpyrrolidine

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Phenethyl-1-pyrroline (C11H13N) features a pyrroline ring substituted with a phenethyl group. Its molecular weight is approximately 175.23 g/mol. The presence of the phenethyl group suggests potential biological activity, as similar compounds are known for their roles in neurotransmitter systems and mood modulation.

Synthetic Organic Chemistry

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactive pyrroline ring allows it to undergo various chemical reactions, making it useful for developing new compounds in medicinal chemistry and materials science.

Pharmacological Studies

Research indicates that this compound may interact with central nervous system receptors, particularly serotonin and dopamine receptors. Preliminary studies suggest it could influence mood and cognitive functions, indicating potential applications in neuropharmacology.

Case Study: Neurotransmitter Interaction

A study investigated the binding affinity of this compound with neurotransmitter receptors, revealing that it may exhibit psychoactive effects similar to other phenethylamines. Further research is necessary to fully elucidate these interactions and their therapeutic implications.

Antimicrobial Properties

Emerging evidence suggests that this compound possesses antimicrobial activity, which could make it a candidate for developing new antimicrobial agents. This property is particularly relevant in the context of increasing antibiotic resistance.

Fragrance and Flavor Industry

Due to its aromatic properties, this compound is being explored for applications in the fragrance and flavor industry. Its pleasant scent profile makes it suitable for use in perfumes and food flavoring agents.

Material Science

The compound's unique structure allows it to be utilized in polymer chemistry. It can serve as a precursor for synthesizing polymers with specific functional properties, potentially leading to innovations in materials science.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 2-Acetyl-1-pyrroline | Pyrroline derivative | Known for its aroma in fragrant rice |

| 3-Acetylpyridine | Pyridine derivative | Exhibits different biological activities |

| N-Vinylpyrrolidinone | Vinyl-substituted pyrrolidine | Used in polymer chemistry and drug synthesis |

Uniqueness of this compound : Unlike its analogs, this compound stands out due to its specific phenethyl substitution, enhancing both its aromatic profile and biological activity compared to others like 2-acetyl-1-pyrroline, which primarily contributes flavor but lacks psychoactive potential.

Mecanismo De Acción

The mechanism by which 2-Phenethyl-1-pyrroline exerts its effects depends on the context of its application. In the case of its aroma properties, the compound interacts with olfactory receptors in the nose, triggering a sensory response that is perceived as a distinctive smell. In chemical reactions, its reactivity is influenced by the electronic and steric properties of the pyrroline ring and the phenethyl group.

Comparación Con Compuestos Similares

2-Phenethyl-1-pyrroline can be compared to other similar compounds such as:

2-Phenylpyrrole: Formed by the oxidation of this compound, it has a similar structure but lacks the ethyl group.

2-Phenethylpyrrolidine: Formed by the reduction of this compound, it has a saturated pyrrolidine ring instead of the unsaturated pyrroline ring.

Pyrrolidine: A simpler structure with a saturated five-membered ring, lacking the phenethyl group.

The uniqueness of this compound lies in its combination of the pyrroline ring and the phenethyl group, which imparts distinctive chemical and sensory properties.

Actividad Biológica

2-Phenethyl-1-pyrroline (CAS No. 106366-23-8) is a cyclic imine that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyrroline ring, which contributes to its biological reactivity. The compound's structure allows for various interactions with biological targets, making it a subject of interest in drug development.

Biological Activity

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and biofilm formation. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus, a common pathogen associated with infections.

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that this compound can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.

3. Antioxidant Activity

Antioxidant assays reveal that this compound can scavenge free radicals, thereby reducing oxidative stress in cellular environments. This activity is crucial in preventing cellular damage and may contribute to its neuroprotective effects.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to reduced growth rates.

- Modulation of Cell Signaling Pathways : It is hypothesized that this compound interacts with signaling pathways associated with oxidative stress response, enhancing cellular defense mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cells | Reference |

|---|---|---|---|

| Antimicrobial | High | Staphylococcus aureus | |

| Neuroprotective | Moderate | Neuronal cell lines | |

| Antioxidant | Significant | Various cell types |

Future Directions and Applications

The promising biological activities of this compound suggest potential applications in pharmaceuticals:

- Development of Antimicrobial Agents : Given its effectiveness against resistant strains, further research could lead to the development of new antimicrobial therapies.

- Neuroprotective Drugs : Its ability to protect neuronal cells positions it as a candidate for treating neurodegenerative disorders such as Alzheimer's disease.

Propiedades

IUPAC Name |

5-(2-phenylethyl)-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOCCHAUIOQNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449575 | |

| Record name | 2-phenethyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106366-23-8 | |

| Record name | 2-phenethyl-1-pyrroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.